![molecular formula C13H24N2O3 B13003429 exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13003429.png)
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane: is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[331]nonane framework The presence of a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl group further adds to its chemical complexity
Vorbereitungsmethoden
The synthesis of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: The bicyclo[3.3.1]nonane core can be synthesized through a domino Michael-aldol annulation reaction.
Introduction of the Boc protecting group: The hydroxyl group in the bicyclic core is then protected using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.
Aminomethylation: The protected bicyclic compound is then subjected to aminomethylation to introduce the aminomethyl group at the desired position.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in the formation of cognitive functions and memory . The compound’s interaction with these receptors can enhance synaptic transmission and improve cognitive function.
Vergleich Mit ähnlichen Verbindungen
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms in place of the oxygen and nitrogen atoms in this compound.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has methyl groups instead of the Boc and aminomethyl groups.
The uniqueness of this compound lies in its specific structural features and the presence of the Boc protecting group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H24N2O3 |
|---|---|
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
tert-butyl 7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-9(6-14)5-11(15)8-17-7-10/h9-11H,4-8,14H2,1-3H3 |
InChI-Schlüssel |
XLIZICSGLLQNCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


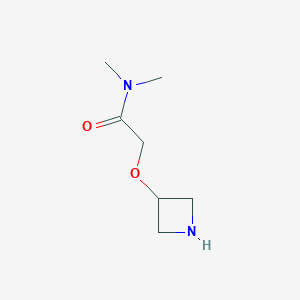

![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)
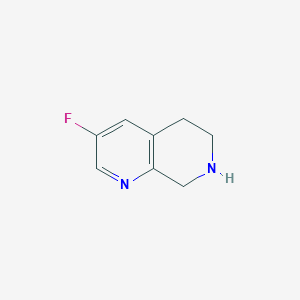
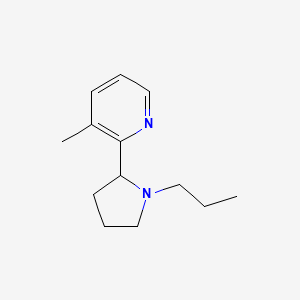
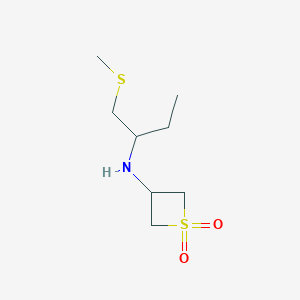
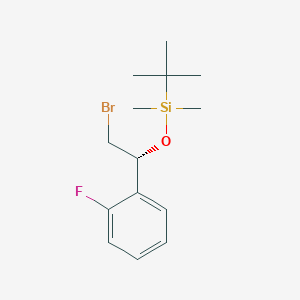


![3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)
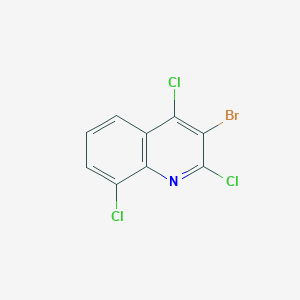

![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)
![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
